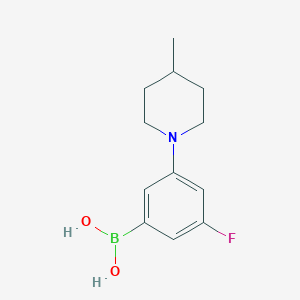

(3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid

描述

属性

IUPAC Name |

[3-fluoro-5-(4-methylpiperidin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-9-2-4-15(5-3-9)12-7-10(13(16)17)6-11(14)8-12/h6-9,16-17H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNAMJOPPYLXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Lithiation and Borylation Method

A common and efficient synthetic route for fluoroarylboronic acids involves halogen-lithium exchange followed by electrophilic borylation:

- Starting Material : A halogenated fluoroaryl compound such as 4-bromo-3-fluoro-N-(4-methylpiperidin-1-yl)benzene derivative.

- Lithiation : Treatment with n-butyllithium at low temperature (around -78 °C) under an inert nitrogen atmosphere to generate the aryllithium intermediate.

- Borylation : Reaction of the aryllithium species with triisopropyl borate or similar boron electrophiles.

- Work-up : Acidic quenching (pH 5-6) with dilute hydrochloric acid, followed by extraction with organic solvents such as ethyl acetate.

- Purification : Solvent evaporation and recrystallization or washing with n-hexane to isolate the boronic acid product.

This method is supported by analogous procedures reported for related fluoroarylboronic acids, such as 3,5-difluoro-4-methylphenylboronic acid, which achieved yields of 70-78% with relatively simple and scalable conditions.

Palladium-Catalyzed Cross-Coupling

Another preparation strategy involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions:

- Catalyst System : Tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with phosphine ligands.

- Reagents : The aryl halide bearing the 4-methylpiperidinyl substituent and a boronic acid or boronate ester.

- Conditions : Typically performed in mixed solvents such as ethanol, toluene, and water under inert atmosphere with bases like sodium carbonate.

- Heating : Microwave irradiation at temperatures ranging from 110 to 120 °C for 30 minutes to 1 hour enhances reaction rates and yields.

- Purification : After reaction completion, extraction, drying, and silica gel chromatography afford the pure product.

While this method is more commonly reported for heteroarylboronic acids (e.g., fluoro-substituted pyridinylboronic acids), it is adaptable to the synthesis of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid due to the similar reactivity profiles.

Summary of Research Findings and Considerations

- The lithiation-borylation approach offers a high-yield, scalable synthesis with relatively straightforward purification.

- Palladium-catalyzed cross-coupling provides a versatile alternative, especially when starting from aryl halides and boronic acid derivatives.

- Reaction conditions such as low temperature lithiation (-78 °C), inert atmosphere, and controlled pH during work-up are critical for product integrity.

- Stock solution preparation and formulation protocols are well-documented for experimental reproducibility and biological applications.

- No direct preparation methods specific to this compound were found in public patents or literature, but analogous compounds and general organoboron chemistry provide reliable synthetic frameworks.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura coupling , a palladium-catalyzed reaction forming carbon-carbon bonds between aryl halides and boronic acids . Key features include:

Reaction Conditions :

-

Catalyst : Palladium (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base : Na₂CO₃, K₃PO₄, or Et₃N

-

Solvent : DMF, THF, or aqueous/organic biphasic systems

-

Temperature : 80–110°C

Outcomes :

-

Forms biaryl derivatives with high regioselectivity.

-

Yields depend on steric and electronic effects of substituents. For example, electron-withdrawing groups (e.g., fluorine) enhance reactivity.

Copper-Mediated Radiofluorination

The compound serves as a precursor in copper-mediated radiofluorination for synthesizing ¹⁸F-labeled arenes .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Copper source | Cu(OTf)₂ |

| Ligand | Pyridine |

| Solvent | DMF |

| Temperature | 110°C |

| Reaction time | 20 minutes |

| Boronic acid ratio | 1:5:125 (boronic acid:Cu:pyridine) |

Results :

-

Achieves 61 ± 8% radiochemical conversion (RCC) for aryl fluorides .

-

Automation reduces yields (10 ± 2% RCC) but maintains high specific activity (~2000 Ci/mmol) .

Hydrolysis and Oxidation

The boronic acid group undergoes hydrolysis and oxidation under specific conditions :

-

Hydrolysis : Forms phenol derivatives in aqueous acidic or basic media.

-

Oxidation : Converts to boronic esters or anhydrides using H₂O₂ or peracids.

Stability Considerations :

-

Moisture-sensitive; reactions often require inert atmospheres (N₂/Ar).

Comparative Reactivity

The compound’s reactivity is influenced by its 4-methylpiperidine and fluorine substituents. A comparison with analogs reveals:

| Compound | Key Feature | Reactivity with Suzuki Coupling |

|---|---|---|

| (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid | Fluorine + piperidine | High (electron-deficient aryl) |

| Phenylboronic acid | No substituents | Moderate |

| 4-Fluorophenylboronic acid | Fluorine only | Higher than phenylboronic acid |

Fluorine’s electron-withdrawing effect enhances electrophilicity, while the piperidine group introduces steric bulk .

Reaction Mechanism Insights

科学研究应用

Chemistry

(3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling. It is also employed in the synthesis of fluorescent dyes and sensors.

Biology

In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the treatment of various diseases, including cancer and diabetes.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity allows for the development of materials with tailored properties.

作用机制

The mechanism of action of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activity. The compound’s fluoro and piperidinyl groups contribute to its binding affinity and specificity for target molecules.

相似化合物的比较

Substituent Variations: Piperidine vs. Piperazine

- (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS: 1704073-49-3) replaces the piperidine ring with a piperazine group. Piperazine, being more polar and basic (due to the additional nitrogen), may alter solubility and reactivity. For instance, in Rh-catalyzed carbometalation, electron-donating groups like piperazine could enhance nucleophilicity, though direct data for this compound is lacking .

- (3-Fluoro-5-morpholinophenyl)boronic acid (CAS: 221198-99-8) substitutes the piperidine with a morpholine ring.

Halogen and Functional Group Modifications

- (4-Fluorophenyl)boronic acid (CAS: 352535-85-2) lacks the piperidine group but shares the fluorine substituent. In meriolin synthesis, this compound achieved 62–65% yields , suggesting that electron-withdrawing fluorine enhances reactivity in Suzuki-Miyaura couplings .

- (2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl)boronic acid demonstrated potent biological activity as a histone deacetylase (HDAC) inhibitor, with 1 µM concentration required for maximum fungal appressorium inhibition. This highlights how extended aromatic systems and ether linkages can enhance bioactivity compared to simpler fluorophenyl boronic acids .

Reactivity in Catalytic Reactions

Rhodium-Catalyzed Carbometalation

In Rh-catalyzed reactions with dihydropyridines, 2-fluorophenyl boronic acid showed 25% yield , while bulkier 1-naphthyl boronic acid achieved 41% yield . The 4-methylpiperidin group in the target compound may similarly improve steric steering, though its performance in such reactions remains untested.

Hydroxylation Catalyzed by Co-Porphyrin Complexes

Co-porphyrin catalysts hydroxylate aryl boronic acids under blue light. The fluorine substituent’s electron-withdrawing effect likely accelerates oxidation by stabilizing transition states, a trait shared with (4-fluorophenyl)boronic acid .

Physicochemical Properties

Boron Content and Ligand Density

Boronic acid-functionalized polymers like AG-alkyne@polymer-pBA exhibit boron content of 0.618 mg/g and ligand density of 0.057 mmol/g , critical for sensor efficiency. The target compound’s piperidine group may enhance polymer compatibility due to its hydrophobicity .

Acidity (pKa)

Antifungal Activity

The target compound’s fluorine and piperidine groups may similarly enhance membrane permeability and target binding .

ROS-Responsive Drug Delivery

Phenyl boronic esters decompose under reactive oxygen species (ROS) to release amines. The 4-methylpiperidin group’s stability in oxidative environments could prolong circulation time compared to esters with electron-deficient aromatic rings .

生物活性

(3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid, identified by its CAS number 1704074-44-1, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

Overview of the Compound

This organoboron compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinyl group. These structural characteristics contribute to its unique reactivity and biological properties. The compound is primarily synthesized through the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis .

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables the compound to inhibit enzyme activities, particularly those of serine proteases, which are implicated in various diseases including cancer and diabetes .

Key Mechanisms:

- Enzyme Inhibition : The boronic acid group can interact with the active sites of enzymes, leading to inhibition.

- Binding Affinity : The fluoro and piperidinyl groups enhance the binding affinity for target biomolecules, improving specificity .

Medicinal Chemistry

This compound is investigated for its potential use in drug development. Its boronic acid structure allows it to act as a scaffold for synthesizing various bioactive molecules, including enzyme inhibitors and receptor ligands .

Potential Applications :

- Anticancer Agents : Studies indicate that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival .

- Antibacterial Activity : Research has shown that similar boronic acids exhibit antimicrobial properties against various bacterial strains .

Antimicrobial Activity

A study on related phenylboronic acids demonstrated their effectiveness against Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives showed superior activity compared to known antifungal agents like Tavaborole .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| Tavaborole | C. albicans | 12 |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Bacillus cereus | 8 |

Mechanistic Insights

Research suggests that the mechanism of action for these compounds involves blocking key enzymatic pathways essential for bacterial growth. For instance, docking studies have indicated that certain cyclic isomers of phenylboronic acids can effectively bind to leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis in bacteria .

常见问题

Q. What are the optimal synthetic routes for preparing (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halide precursors and palladium catalysts (e.g., PdCl₂(dppf)₂ or Pd(PPh₃)₄) in a mixture of DME/H₂O at 70–80°C. The 4-methylpiperidine substituent may require protection during coupling to avoid side reactions . Post-coupling deprotection and purification via column chromatography or recrystallization are critical for isolating the boronic acid.

Q. How can the purity and structural integrity of this boronic acid be validated?

Use a combination of ¹H/¹³C NMR to confirm substitution patterns and LC-MS/MS to detect trace impurities (e.g., residual boronic esters or diols). For quantification, develop a validated LC-MS/MS protocol with a detection limit <1 ppm, as demonstrated for structurally similar boronic acids in pharmaceutical contexts .

Q. What storage conditions are recommended to ensure stability?

Store at 0–6°C in anhydrous, airtight containers to minimize hydrolysis. Boronic acids are prone to oxidation and esterification; periodic NMR analysis is advised to monitor degradation, especially if the compound is used in long-term studies .

Advanced Research Questions

Q. How does the 4-methylpiperidine group influence the compound’s reactivity in cross-coupling reactions?

The electron-donating 4-methylpiperidine substituent may enhance the nucleophilicity of the boronic acid, improving coupling efficiency with electron-deficient aryl halides. However, steric hindrance from the piperidine ring could reduce reactivity with bulky substrates. Computational modeling (DFT) is recommended to predict electronic and steric effects .

Q. What strategies resolve contradictions in reported oxidation rates of boronic acids with similar substituents?

Conflicting oxidation data may arise from differences in diol affinity, pH, or solvent systems. Perform comparative kinetic studies using hydrogen peroxide (1.2 equiv.) and monitor conversion via ¹H NMR. For example, pinacol boronic esters oxidize faster (50% conversion in 5–10 min) than neopentyl glycol derivatives (27 min) due to diol steric effects .

Q. How does pH modulate the binding affinity of this boronic acid to diols in hydrogel drug delivery systems?

At neutral pH, the boronic acid exists in a trigonal planar form, enabling reversible esterification with diols (e.g., glucose). The 3-fluoro substituent lowers the pKa, stabilizing the reactive form at physiological pH. Use isothermal titration calorimetry (ITC) to quantify binding constants with model diols like alizarin red S .

Q. What analytical challenges arise in detecting genotoxic impurities during pharmaceutical applications?

Trace impurities (e.g., unreacted aryl halides or boronic esters) require ultra-sensitive LC-MS/MS methods with collision-induced dissociation (CID) to differentiate isobaric species. Validate linearity (R² > 0.99) and accuracy (90–110% recovery) per ICH guidelines, as demonstrated for carboxy phenyl boronic acid in Lumacaftor .

Data Contradiction and Mechanistic Analysis

Q. Why do studies report conflicting stability data for fluorinated phenylboronic acids under oxidative conditions?

Discrepancies stem from varying diol affinities and hydrolysis equilibria. For example, boronic esters with high diol affinity (e.g., pinacol) hydrolyze slowly but oxidize rapidly, while low-affinity esters (e.g., neopentyl glycol) show the opposite trend. Use alizarin red S affinity assays to decouple hydrolysis and oxidation pathways .

Q. How can mechanistic insights into boronate ester formation guide experimental design?

Kinetic studies reveal two pathways: nucleophilic addition to neutral trigonal boron (dominant) and SN2-like attack on tetrahedral boronate. For this compound, buffer the reaction at pH > pKa (~7–8) to maximize the reactive trigonal species, as shown for ortho-aminomethyl-substituted analogs .

Application-Oriented Questions

Q. Can this compound serve as a glucose-sensitive component in smart hydrogels?

Yes. The boronic acid’s ability to form pH-dependent complexes with diols (e.g., glucose) enables its use in glucose-responsive hydrogels. Optimize hydrogel crosslinking density by varying the boronic acid-to-diol ratio, and validate responsiveness via swelling assays under simulated physiological conditions .

Q. What structural modifications enhance its utility in PROTACs or boron neutron capture therapy (BNCT)?

Introduce bioorthogonal handles (e.g., alkynes for click chemistry) at the piperidine nitrogen or boron atom. For BNCT, ensure the compound localizes to target tissues by conjugating to tumor-specific ligands (e.g., folate). Validate neutron capture cross-section via computational modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。